3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Description
BenchChem offers high-quality 3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]oxy-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-24(21,15-6-5-12-3-1-2-4-13(12)9-15)19-8-7-14(11-19)22-16-10-17-23-18-16/h5-6,9-10,14H,1-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKMNJANVVGMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a synthetic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is with a molecular weight of 365.5 g/mol. The compound features a thiadiazole ring and a tetrahydronaphthalene sulfonyl moiety which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.5 g/mol |
| CAS Number | 2097888-16-7 |
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, one study evaluated various thiadiazole compounds against different cancer cell lines. The results showed that certain derivatives had promising cytotoxic effects with IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Key Findings:
- Compound 4y demonstrated an IC50 of mmol/L against MCF-7 cells and mmol/L against A549 cells.
- The compound also exhibited aromatase inhibitory activity with an IC50 of mmol/L .
Antitubercular Activity
Thiadiazole derivatives have also been investigated for their antitubercular activity. Research has shown that these compounds can inhibit the growth of Mycobacterium tuberculosis. A notable study synthesized new thiadiazole derivatives and tested them against various strains of M. tuberculosis, reporting significant inhibitory effects .
Research Highlights:
- Compound 3a showed activity against monoresistant strains with an MIC of .
- The compounds were designed to target specific mycobacterial enzymes such as EthR and InhA, which are crucial for tuberculosis treatment .
The mechanisms through which thiadiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Compounds target key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells.
- Bioisosteric Replacement : Thiadiazoles serve as bioisosteres for other pharmacophores in drug design, enhancing the efficacy and reducing toxicity .
Case Studies
Several case studies have highlighted the potential of thiadiazole derivatives in drug development:
- Case Study 1 : A fragment-based drug design approach led to the synthesis of a novel thiadiazole compound that showed enhanced solubility and metabolic stability compared to existing drugs.
- Case Study 2 : A series of substituted thiadiazoles were tested for their activity against resistant strains of M. tuberculosis, demonstrating a need for continued research in this area to combat antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
